molecular formula C5H7ClN2 B3232542 2-(2-Chloroethyl)-1H-imidazole CAS No. 1341963-55-0

2-(2-Chloroethyl)-1H-imidazole

Cat. No.: B3232542
CAS No.: 1341963-55-0
M. Wt: 130.57 g/mol
InChI Key: FHAYLJXXFOEIJC-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 2-chloroethyl group in this compound introduces unique chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1H-imidazole typically involves the alkylation of imidazole with 2-chloroethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Imidazole+2-ChloroethanolThis compound+H2O\text{Imidazole} + \text{2-Chloroethanol} \rightarrow \text{this compound} + \text{H}_2\text{O} Imidazole+2-Chloroethanol→this compound+H2​O

The reaction is conducted under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form the corresponding ethyl-imidazole derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazoles.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of ethyl-imidazole derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-1H-imidazole has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1H-imidazole involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as the nitrogen atoms in DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This alkylating property underlies its potential use as an anticancer agent, as it can induce apoptosis in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine: Another alkylating agent with similar reactivity but lacks the imidazole ring.

    2-(2-Chloroethyl)-1H-benzimidazole: Contains a benzimidazole ring, offering different electronic properties and reactivity.

    2-(2-Chloroethyl)-1H-pyrazole: Contains a pyrazole ring, which affects its chemical behavior and biological activity.

Uniqueness

2-(2-Chloroethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds, as well as a useful tool in biochemical research.

Properties

IUPAC Name

2-(2-chloroethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYLJXXFOEIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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